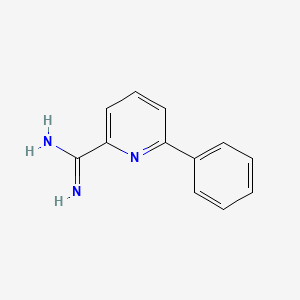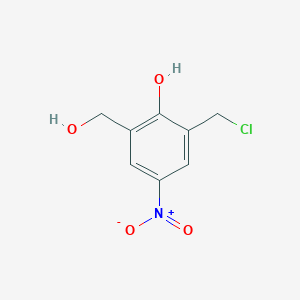
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is an organic compound with a complex structure that includes a chloromethyl group, a hydroxymethyl group, and a nitro group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol typically involves multi-step organic reactions. One common method includes the chloromethylation of a phenol derivative followed by nitration and hydroxymethylation. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on the efficient use of reagents and minimizing by-products.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Formation of 2-(Chloromethyl)-6-(carboxymethyl)-4-nitrophenol.
Reduction: Formation of 2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group.
2-(Chloromethyl)-4-nitrophenol: Lacks the hydroxymethyl group.
6-(Hydroxymethyl)-4-nitrophenol: Lacks the chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is unique due to the presence of all three functional groups (chloromethyl, hydroxymethyl, and nitro) on the phenol ring
属性
分子式 |
C8H8ClNO4 |
|---|---|
分子量 |
217.60 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(hydroxymethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H8ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,11-12H,3-4H2 |
InChI 键 |
GBUWSQMDELJYCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CO)O)CCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




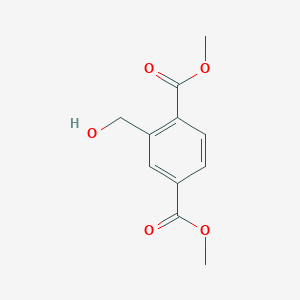

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
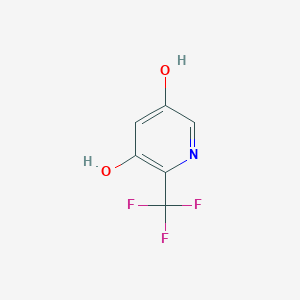
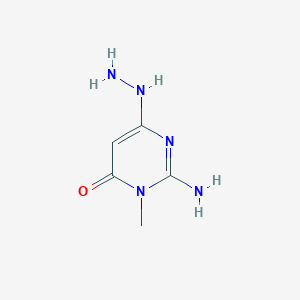

![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
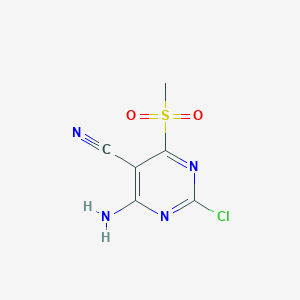
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
